Aldicarb-d3 Sulfoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

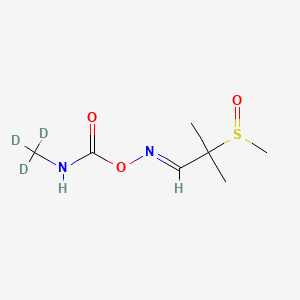

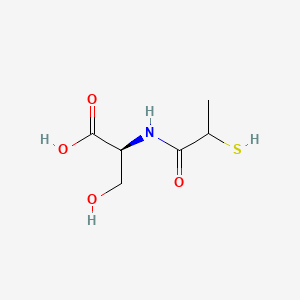

Aldicarb-d3 Sulfoxide is a metabolite of aldicarb, a widely used insecticide. It is used in a variety of scientific research applications, including biochemical and physiological studies, laboratory experiments, and drug development. It is an isotope-labeled analog of the carbamate pesticide, aldicarb .

Molecular Structure Analysis

The molecular formula of Aldicarb-d3 Sulfoxide is C7H11D3N2O3S . Its molecular weight is 209.28 . More detailed structural information might be available in specialized chemical databases or literature.Scientific Research Applications

Environmental Fate Studies

Aldicarb-d3 Sulfoxide is a chemical transformation product and has high leachability . It’s used in environmental fate studies to understand its behavior and impact in the environment . These studies help in assessing the risks associated with the use of such compounds and in developing guidelines for their safe use .

Ecotoxicity Studies

Aldicarb-d3 Sulfoxide has high acute ecotoxicity . It’s used in ecotoxicity studies to understand its effects on different organisms in the ecosystem . These studies are crucial in evaluating the potential environmental hazards of such compounds .

Human Health Impact Studies

Aldicarb-d3 Sulfoxide is an acetyl cholinesterase inhibitor and is highly hazardous to mammals . It’s used in human health impact studies to understand its effects on human health . For instance, a study on Sprague-Dawley rats demonstrated that Aldicarb-d3 Sulfoxide exposure causes liver injury .

Biochemical and Physiological Studies

Aldicarb-d3 Sulfoxide is used in biochemical and physiological studies. These studies help in understanding the biochemical pathways and physiological processes affected by this compound.

Laboratory Experiments

Aldicarb-d3 Sulfoxide is used in various laboratory experiments. These experiments can range from simple chemical reactions to complex biological processes.

Drug Development

Aldicarb-d3 Sulfoxide is used in drug development processes. Its properties and effects can be studied to develop new drugs or improve existing ones.

Mechanism of Action

Target of Action

Aldicarb-d3 Sulfoxide, a metabolite of Aldicarb, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that metabolizes the neurotransmitter acetylcholine in cholinergic nerve terminals .

Mode of Action

Aldicarb-d3 Sulfoxide binds to and inhibits AChE . This inhibition prevents the breakdown of acetylcholine in the synapse . As a result, synaptic acetylcholine accumulates, leading to overstimulation of cholinergic pathways .

Biochemical Pathways

The overstimulation of cholinergic pathways results in central and peripheral toxicities . These toxicities manifest as cholinergic crisis symptoms such as nausea, miosis, sweating, abdominal pain, dizziness, diarrhea, blurred vision, and vomiting . In severe cases, these symptoms can progress to tremors, convulsions, and even death .

Pharmacokinetics

Aldicarb-d3 Sulfoxide is readily absorbed through all exposure routes . Once in the body, it is quickly converted into aldicarb sulfone . It is possible to transform the parent substance and its oxidized metabolites into their respective oximes and nitriles, which can then be converted into aldehydes, acids, and alcohols . According to animal studies, aldicarb and its metabolites are transported to a variety of tissues, but no signs of buildup have been discovered .

Result of Action

The primary result of Aldicarb-d3 Sulfoxide’s action is the inhibition of AChE, leading to an accumulation of acetylcholine in the synapse . This accumulation overstimulates cholinergic pathways, resulting in a range of symptoms from nausea and sweating to tremors and convulsions .

Action Environment

Aldicarb-d3 Sulfoxide is very soluble in water and highly mobile in soil . It degrades mainly by biodegradation and hydrolysis, persisting for weeks to months . Its high level of solubility restricts its use in certain areas where the water table is close to the surface . Environmental factors such as soil type, temperature, and moisture levels can influence the compound’s action, efficacy, and stability .

Safety and Hazards

properties

IUPAC Name |

[(E)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuteriomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPMAGSOWXBZHS-UYUKVFNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)S(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aldicarb-d3 Sulfoxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid](/img/structure/B587476.png)

![(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate]](/img/structure/B587479.png)

![(4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587490.png)